molecular formula C18H19NO4S B4775157 N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide

N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide

Cat. No. B4775157
M. Wt: 345.4 g/mol
InChI Key: CTNWGKVNSWMJHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide and related compounds involves complex chemical processes aimed at achieving the desired structural and functional characteristics. For example, the synthesis of similar naphthalenesulfonamide derivatives has been achieved through reactions involving hydrocarbon chains and specific substituents to stimulate or inhibit biological activities, highlighting the importance of the chemical structure at the end of the hydrocarbon chain of each compound (Ito et al., 1986). Furthermore, the synthesis methods for 2,6-naphthalenedicarboxylic acid (2,6-NDA), as a valuable monomer, provide insights into potential synthetic pathways for related naphthalenesulfonamides, emphasizing catalytic oxidation of alkylnaphthalenes or oxidative carbonylation of naphthalene in palladium salt solutions (Elman, 2009).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives is crucial for their biological activity and interaction with various biomolecules. Studies on similar compounds, such as the determination of crystal and molecular structures of 2-naphthalenesulfonato complexes of lanthanoids, reveal the significance of molecular geometry and the arrangement of substituents (Ohki et al., 1985). These structural insights are essential for understanding the interaction mechanisms of N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide with its targets.

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives exhibit a variety of chemical reactions and properties that are influenced by their molecular structure. For example, isoquinolinesulfonamides, which share structural similarities with naphthalenesulfonamides, have shown potent inhibitory activities against protein kinases, demonstrating the impact of molecular modifications on chemical properties and biological activities (Hidaka et al., 1984).

Physical Properties Analysis

The physical properties of N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide, such as solubility, melting point, and stability, are determined by its molecular structure. While specific data on this compound might not be readily available, studies on related naphthalenesulfonamides provide valuable insights into how structural elements influence physical properties. The crystal structures of 2,6-naphthalenedicarboxylic acid and its derivatives, for example, offer information on how different substituents affect the material's phase behavior and stability (Kaduk & Golab, 1999).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-6-propoxy-2-naphthalenesulfonamide, such as reactivity, potential biological activities, and interactions with other molecules, are crucial for its application in various domains. The compound's sulfonamide group, in particular, plays a significant role in its chemical behavior and interaction with proteins, as seen in studies on naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors (Inagaki et al., 1986).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, a related compound, “2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide”, is known to activate AMPK, a metabolic sensor that plays a crucial role in regulating cellular energy homeostasis .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For a related compound, “N-(2-FURYLMETHYL)MALEIMIDE”, it is harmful if swallowed and precautions should be taken to avoid dust formation and inhalation .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-propoxynaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-9-22-16-7-5-15-12-18(8-6-14(15)11-16)24(20,21)19-13-17-4-3-10-23-17/h3-8,10-12,19H,2,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNWGKVNSWMJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-6-propoxynaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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